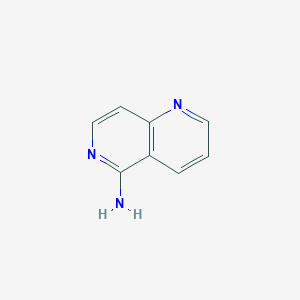

1,6-Naphthyridin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,6-naphthyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRRHZRNVVGWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651940 | |

| Record name | 1,6-Naphthyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55570-60-0 | |

| Record name | 1,6-Naphthyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,6-Naphthyridin-5-amine Scaffolds from Aminopyridine Precursors

Abstract: The 1,6-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the C5 position, in particular, is a key feature in various kinase inhibitors and other therapeutic agents. This technical guide provides an in-depth exploration of robust and efficient synthetic pathways to construct 1,6-naphthyridin-5-amine derivatives, with a foundational focus on commercially available or readily accessible aminopyridine starting materials. We will dissect classical methodologies such as the Friedländer annulation and contrast them with modern, highly adaptable strategies including domino reactions and sequential functionalization of pivotal intermediates. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only step-by-step protocols but also the underlying chemical logic to empower rational synthetic design and problem-solving in drug discovery programs.

Introduction: The Strategic Importance of the this compound Core

Naphthyridines, as heterocyclic bioisosteres of naphthalene, are integral to modern drug development. The strategic placement of nitrogen atoms within the fused ring system imparts unique physicochemical properties, including enhanced solubility and metabolic stability, and provides crucial hydrogen bonding points for molecular recognition at biological targets. Among the six possible naphthyridine isomers, the 1,6-naphthyridine framework has garnered significant attention.[1] Derivatives have demonstrated a wide spectrum of biological activities, including potential as antitumor, antiviral, and anti-inflammatory agents.[2][3]

The 5-amino-1,6-naphthyridine substructure is of paramount importance. This specific arrangement is found in multiple clinical candidates and approved drugs, where the C5-amine often serves as a critical hinge-binding element in the active site of protein kinases. Therefore, the development of efficient, scalable, and versatile synthetic routes to access this core is a primary objective for medicinal chemistry campaigns. This guide focuses on pathways originating from aminopyridines, providing a practical foundation for laboratory synthesis.

Core Synthetic Strategies & Mechanistic Insights

The construction of the 1,6-naphthyridine ring system from a pyridine precursor fundamentally involves the annulation of a second pyridine ring. The choice of strategy is dictated by factors such as desired substitution patterns, step economy, and scalability.

Pathway 1: The Friedländer Annulation

The Friedländer synthesis is a cornerstone of quinoline and naphthyridine chemistry, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[4] To generate the 1,6-naphthyridine skeleton, the requisite starting material is a 4-aminopyridine-3-carbaldehyde (4-aminonicotinaldehyde) or a corresponding ketone.

Causality of the Reaction: The reaction is typically catalyzed by either acid or base.

-

Base Catalysis: A base (e.g., KOH, piperidine) deprotonates the α-methylene compound, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aminopyridine.

-

Acid Catalysis: An acid protonates the carbonyl oxygen, activating the aldehyde/ketone towards nucleophilic attack from the enol form of the α-methylene compound. Following the initial condensation, an intramolecular cyclization occurs via attack of the C4-amino group onto the second carbonyl (or its equivalent), which, after dehydration, yields the aromatic 1,6-naphthyridine ring.

While fundamentally robust, the Friedländer approach for this specific target can be limited by the availability and stability of the requisite 4-aminonicotinaldehyde precursors. However, its principles are foundational and have been adapted in modern, higher-yielding protocols.[5][6]

Caption: Fig. 1: Generalized Friedländer Annulation Pathway

Pathway 2: Multicomponent & Domino Reactions

To enhance synthetic efficiency, multicomponent reactions (MCRs) and domino sequences have emerged as powerful tools.[7] These strategies construct complex molecules in a single pot by combining three or more reactants, thereby minimizing purification steps and saving resources. Several protocols describe the synthesis of highly functionalized 1,6-naphthyridines from simple precursors.[8][9]

A common MCR approach involves the reaction of an aldehyde, malononitrile, and an enamine or ketone.[9] While many examples in the literature do not start with a simple aminopyridine to form the 5-amino variant directly, the principles can be adapted. A more direct domino approach involves the reaction of ketones with malononitrile and a secondary amine like pyrrolidine, which acts as both a reactant and a catalyst.[7][9] These methods are particularly effective for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.

Caption: Fig. 2: A Representative Multicomponent Reaction Logic

Pathway 3: The Dione-Ditriflate Strategy: A Modern, Versatile Approach

A highly effective and versatile modern strategy involves the initial construction of a 1,6-naphthyridine-5,7-dione, which is then converted into a pivotal, highly reactive 5,7-ditriflate intermediate.[10] This intermediate serves as a powerful electrophilic scaffold for sequential, site-selective functionalization, providing direct access to the desired 5-amino-1,6-naphthyridine core.

The process unfolds in three key stages:

-

Dione Formation: A tandem nitrile hydration/cyclization procedure is used to access the 1,6-naphthyridine-5,7-dione core under mild conditions.[10]

-

Ditriflate Activation: The dione is treated with trifluoromethanesulfonic anhydride (Tf₂O). The triflate group is an exceptional leaving group, rendering the C5 and C7 positions highly susceptible to nucleophilic attack.

-

Sequential SNAr Functionalization: The 5,7-ditriflate is a bench-stable but highly reactive intermediate. Critically, the C5 position is more electron-deficient and sterically accessible, allowing for a selective nucleophilic aromatic substitution (SNAr) with an amine at this position, often at room temperature. The less reactive C7-triflate can then be displaced by a second nucleophile under more forcing conditions (e.g., palladium catalysis), allowing for the introduction of diverse functionality.[10]

This pathway offers superior control and flexibility compared to classical methods, making it exceptionally well-suited for the demands of drug development, where precise control over substitution is essential.

Caption: Fig. 3: The Dione-Ditriflate Synthetic Workflow

Comparative Analysis of Synthetic Pathways

The choice of synthetic route is a critical decision based on project goals. The following table provides a comparative summary to aid in this selection process.

| Pathway | Starting Materials | Key Advantages | Potential Limitations | Ideal Application |

| Friedländer Annulation | 4-Aminonicotinaldehyde, α-Methylene compounds | Well-established, conceptually simple. | Precursor availability/stability can be an issue; sometimes harsh conditions required. | Straightforward synthesis of simple analogues where precursors are available. |

| Multicomponent Reactions | Aldehydes, malononitrile, amines/ketones | High step and atom economy; rapid library generation; operationally simple.[11] | Can produce complex mixtures; regioselectivity can be challenging to control. | High-throughput screening and initial SAR exploration. |

| Dione-Ditriflate Strategy | Functionalized nicotinic esters, nitriles | High degree of control; sequential and selective functionalization; broad substrate scope; mild conditions for amination.[10] | Multi-step sequence to reach the key intermediate. | Lead optimization, complex target synthesis, late-stage functionalization. |

Detailed Experimental Protocols

The following protocols are adapted from literature procedures and should be performed by trained chemists with appropriate safety precautions.

Protocol 1: Synthesis of a 5-Amino-1,6-Naphthyridine via the Ditriflate Intermediate[10]

This protocol outlines the key functionalization steps starting from the 5,7-ditriflate intermediate.

Step A: Synthesis of 5-(Butylamino)-1,6-naphthyridin-7-yl trifluoromethanesulfonate

-

To a solution of 8-phenyl-1,6-naphthyridine-5,7-diyl bis(trifluoromethanesulfonate) (1.0 eq) in 1,4-dioxane (0.1 M) in a sealed vial, add n-butylamine (1.2 eq).

-

Stir the reaction mixture at room temperature for 1 hour. Causality: The higher electrophilicity of the C5 position allows for selective SNAr with the amine nucleophile at ambient temperature, leaving the C7-triflate intact.

-

Upon completion (monitored by LCMS), concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 5-amino-7-triflyl-1,6-naphthyridine product.

Step B: Suzuki Coupling for C7-Functionalization

-

To a microwave vial, add the 5-(butylamino)-1,6-naphthyridin-7-yl trifluoromethanesulfonate (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) complexed with CH₂Cl₂ (0.1 eq).

-

Evacuate and backfill the vial with nitrogen three times.

-

Add anhydrous 1,4-dioxane (0.1 M).

-

Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes. Causality: Palladium catalysis is required to activate the less reactive C-O bond of the triflate for cross-coupling with the boronic acid.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by flash column chromatography to afford the final 5-amino-7-aryl-1,6-naphthyridine.

Conclusion and Future Outlook

The synthesis of 1,6-naphthyridin-5-amines from aminopyridine precursors has evolved from classical, often harsh, condensation reactions to highly sophisticated, controllable, and versatile strategies. While the Friedländer synthesis remains a valid tool for certain targets, the development of domino reactions and, most notably, the dione-ditriflate strategy has revolutionized access to this critical scaffold. The ability to perform selective, sequential functionalization under mild conditions provides medicinal chemists with unparalleled control for fine-tuning molecular properties. Future efforts will likely focus on further streamlining these multi-step sequences, developing novel catalytic systems to broaden functional group tolerance, and adapting these powerful methods for large-scale production to support clinical development.

References

- 1. acs.org [acs.org]

- 2. Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrevlett.com [chemrevlett.com]

- 9. Domino synthesis of functionalized 1,6-naphthyridines and their in vitro anti-inflammatory and anti-oxidant efficacies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrevlett.com [chemrevlett.com]

A Guide to the Spectroscopic Characterization of 1,6-Naphthyridin-5-amine

This technical guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of 1,6-Naphthyridin-5-amine. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, outlines self-validating analytical protocols, and grounds its findings in authoritative references, ensuring a robust and reliable understanding of this important heterocyclic scaffold.

The 1,6-naphthyridine core is a "privileged scaffold" frequently found in pharmaceutical molecules and natural products, exhibiting a wide array of biological activities.[1][2] Specifically, amine-substituted naphthyridines are of significant interest for their potential as kinase inhibitors and other therapeutic agents.[2][3] Therefore, unambiguous structural confirmation and purity assessment through modern spectroscopic techniques are paramount for advancing research and ensuring the integrity of subsequent biological and pharmacological studies.

Molecular Structure and Numbering

A clear understanding of the molecule's topology is the foundation of spectroscopic analysis. The structure and standard numbering convention for this compound are depicted below.

References

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 2. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1,6-Naphthyridin-5-amine (CAS: 55570-60-0)

Executive Summary

This technical guide provides a comprehensive overview of 1,6-Naphthyridin-5-amine (CAS No. 55570-60-0), a pivotal heterocyclic building block in contemporary drug discovery and materials science. The 1,6-naphthyridine core is recognized as a privileged scaffold, and the C5-amino functionalization serves as a critical anchor point for derivatization. This document delves into the molecule's physicochemical properties, modern synthetic strategies, detailed spectroscopic analysis, key applications, and essential safety protocols. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering not just data, but also mechanistic insights and the rationale behind experimental choices to empower further innovation.

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

Naphthyridines, a class of diazanaphthalenes, represent a cornerstone in heterocyclic chemistry due to their prevalence in natural products and pharmaceutical agents.[1] The 1,6-naphthyridine isomer, in particular, has gained significant prominence as a versatile scaffold for targeting a wide array of biological targets. Its rigid, planar structure and defined hydrogen bonding capabilities make it an ideal core for designing potent and selective inhibitors.

Derivatives of the 1,6-naphthyridine scaffold have demonstrated remarkable efficacy as inhibitors of multiple kinase targets, including FGFR, c-met, and spleen tyrosine kinase (SYK), as well as phosphodiesterase 10A (PDE10A) and HIV integrase.[2] this compound is a strategically vital intermediate; the primary amine at the C5 position provides a versatile synthetic handle for introducing diverse side chains, enabling the rapid exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical and Computational Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and formulation. This compound is typically a white to light-yellow crystalline solid with low solubility in water but good solubility in polar aprotic solvents like DMSO and DMF.[3]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 55570-60-0 | [3][4][5][6] |

| Molecular Formula | C₈H₇N₃ | [3][4] |

| Molecular Weight | 145.16 g/mol | [3][4] |

| Synonyms | 5-Amino-1,6-naphthyridine | [4] |

| Appearance | White to light yellow crystalline solid | [3] |

| Predicted Boiling Point | 343.3 ± 27.0 °C | [3] |

| Predicted Density | 1.292 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 5.54 ± 0.30 | [3] |

| Topological Polar Surface Area | 51.8 Ų | [4] |

| Predicted LogP | 1.212 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| SMILES | NC1=C2C=CC=NC2=CC=N1 | [4] |

Synthesis and Mechanistic Insights

While multiple routes exist for constructing the 1,6-naphthyridine core, a modern and highly versatile strategy for introducing functionality at the C5 and C7 positions involves the use of a bench-stable, yet highly reactive, ditriflate intermediate.[2] This approach is particularly valuable in medicinal chemistry as it allows for late-stage diversification.

Authoritative Insight: The Ditriflate Strategy

The rationale for this pathway is rooted in efficiency and modularity. The synthesis begins with the construction of a 1,6-naphthyridine-5,7-dione. The hydroxyl groups of the dione are poor leaving groups; converting them to triflates (trifluoromethanesulfonates) transforms them into excellent leaving groups. The C5-triflate is particularly susceptible to nucleophilic aromatic substitution (SNAr) by an amine, a reaction that proceeds smoothly due to the electron-withdrawing nature of the heterocyclic rings and the triflate group.[2] This allows for the precise and high-yield installation of the C5-amino moiety. The remaining C7-triflate can then be subjected to a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, cyanation) or further nucleophilic substitution, providing independent control over two key positions of the scaffold.[2]

Caption: Exemplary synthesis workflow for this compound.

Exemplary Protocol: Synthesis via Ditriflate Intermediate

This protocol is a representative methodology based on modern synthetic strategies and should be adapted and optimized for specific laboratory conditions.

Step 1: Ditriflation of 1,6-Naphthyridine-5,7-dione

-

To a stirred solution of 1,6-naphthyridine-5,7-dione (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add a hindered base such as 2,6-lutidine (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 2.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,6-naphthyridine-5,7-ditriflate, which can be purified by column chromatography.[2]

Step 2: Nucleophilic Aromatic Substitution (SNAr) to install the C5-Amine

-

Dissolve the purified 1,6-naphthyridine-5,7-ditriflate (1.0 eq) in a polar aprotic solvent such as DMF or NMP.

-

Add a source of ammonia (e.g., a solution of ammonia in dioxane or ammonium hydroxide) in excess.

-

Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring for the formation of the 5-amino-7-triflyl intermediate.

-

After cooling, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry, and concentrate to yield the crude intermediate.

Step 3: Reductive Removal of the C7-Triflate

-

Dissolve the 5-amino-7-triflyl-1,6-naphthyridine intermediate in a solvent mixture such as THF/methanol.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C, 5-10 mol%).

-

Add a reducing agent or hydrogen source, such as triethylsilane or by bubbling H₂ gas through the solution.

-

Stir at room temperature or with gentle heating until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford pure this compound.

Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for this compound is not widely published, its structure can be confidently analyzed based on data from the parent scaffold and established principles of NMR and MS.

1H NMR Analysis

The spectrum of the parent 1,6-naphthyridine in CDCl₃ shows characteristic signals for all six aromatic protons in the deshielded region from 7.5 to 9.3 ppm.[7]

Predicted 1H NMR (400 MHz, DMSO-d₆) for this compound: The introduction of the electron-donating amino (-NH₂) group at the C5 position is expected to cause a significant upfield shift (to lower ppm values) for protons on the same ring, particularly the adjacent H-4 and H-7 protons, due to increased electron density.

-

δ ~9.1-9.3 ppm (m, 1H): H-2 or H-8, highly deshielded proton adjacent to a nitrogen.

-

δ ~8.6-8.8 ppm (m, 1H): H-2 or H-8.

-

δ ~7.8-8.0 ppm (d, 1H): H-4, ortho-coupled to H-3. Expected to be shifted upfield compared to the parent compound.

-

δ ~7.4-7.6 ppm (d, 1H): H-3, coupled to H-4.

-

δ ~7.0-7.2 ppm (s, 1H): H-7, likely a singlet or narrow doublet, significantly shielded by the adjacent amino group.

-

δ ~5.5-6.5 ppm (br s, 2H): -NH₂ protons, broad signal, chemical shift is solvent and concentration dependent.

13C NMR Analysis

Predicted 13C NMR (100 MHz, DMSO-d₆): The amino group will act as a strong electron-donating group in the 13C NMR spectrum, causing a pronounced shielding (upfield shift) of the carbon it is attached to (C-5) and other carbons in the conjugated system (C-7 and C-8a).

-

δ ~150-160 ppm: Quaternary carbons adjacent to nitrogen (e.g., C-5, C-8a). C-5 is expected to be highly shielded relative to a non-substituted carbon at that position.

-

δ ~140-150 ppm: Aromatic CH carbons adjacent to nitrogen (e.g., C-2, C-8).

-

δ ~115-135 ppm: Other aromatic CH carbons (C-3, C-4).

-

δ ~105-115 ppm: Aromatic CH carbon C-7, expected to be significantly shielded.

-

Quaternary carbons C-4a and C-8a will also be present in the aromatic region.

Mass Spectrometry

-

Exact Mass: 145.0640 (C₈H₇N₃)

-

Expected Fragmentation: In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) at m/z = 145 would be prominent. A characteristic fragmentation pathway for amino-N-heterocycles is the loss of hydrogen cyanide (HCN, 27 Da) from the ring system, which could lead to a fragment ion at m/z = 118.[8] Further fragmentation would involve the sequential loss of other small molecules.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile chemical intermediate. The primary amine is a potent nucleophile and can be readily engaged in a wide range of chemical transformations to build molecular complexity.

Key Reactions:

-

Amide Coupling: Reaction with carboxylic acids or acid chlorides to form amides. This is a cornerstone of medicinal chemistry for installing side chains.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Buchwald-Hartwig Amination: The amine can act as the nucleophile in palladium-catalyzed cross-coupling reactions with aryl halides or triflates.

-

Pictet-Spengler Reaction: Condensation with an aldehyde or ketone followed by cyclization, useful for building fused ring systems.

Caption: Role as a scaffold in developing diverse bioactive agents.

This strategic derivatization has positioned this compound as a key starting material for synthesizing compounds targeting various diseases. Its derivatives are frequently found in patents for antitumor and antiviral drugs, underscoring its commercial and scientific importance.[3]

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately with copious amounts of water.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. Building Blocks P30 | EvitaChem [evitachem.com]

- 6. 55570-60-0|this compound|BLD Pharm [bldpharm.com]

- 7. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum [chemicalbook.com]

- 8. Naphthyridine chemistry. VIII. The mass spectra of the 1,X-naphthyridines and some of their methyl derivatives† (1967) | William W. Paudler | 17 Citations [scispace.com]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,6-Naphthyridin-5-amine

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Allure of Naphthyridines

The naphthyridine framework, a family of diazanaphthalenes, represents a cornerstone in heterocyclic chemistry and drug discovery. Comprising six possible isomers based on the placement of two nitrogen atoms within a fused pyridine ring system, these scaffolds have garnered significant attention for their versatile biological activities.[1] The parent 1,6-naphthyridine isomer was first synthesized in 1958, completing the synthesis of all six fundamental naphthyridine structures.[2] Among the myriad of substituted naphthyridines, 1,6-Naphthyridin-5-amine has emerged as a particularly valuable pharmacophore, underpinning the development of numerous therapeutic agents. This guide provides a comprehensive technical overview of the discovery, historical synthetic evolution, and medicinal chemistry significance of this pivotal molecule.

The Genesis of this compound: A Historical Perspective

While the parent 1,6-naphthyridine was successfully synthesized in 1958, the specific history of the 5-amino derivative is intertwined with the broader exploration of aminonaphthyridines as potential therapeutic agents. Early approaches to functionalizing the naphthyridine core often relied on classical synthetic strategies adapted from quinoline and pyridine chemistry.

One of the foundational methods for introducing an amino group onto a pyridine or related heterocycle is the Chichibabin amination . First reported in 1914 by Aleksei Chichibabin, this reaction involves the direct amination of the heterocycle with sodium amide, typically in liquid ammonia or an inert high-boiling solvent.[3][4] The mechanism proceeds via a nucleophilic addition-elimination pathway, where the amide anion attacks an electron-deficient carbon, followed by the elimination of a hydride ion to restore aromaticity.[4] While a powerful tool, the often harsh reaction conditions of the classical Chichibabin reaction have led to the development of milder variations.[3]

Another classical approach to constructing the 1,6-naphthyridine ring system involves building upon a pre-existing pyridine ring. Syntheses often commence from appropriately substituted 4-aminopyridine derivatives.[5] The choice of substituents on the starting pyridine dictates the final substitution pattern of the bicyclic product.

Evolution of Synthetic Strategies for this compound and its Derivatives

The journey from early, often low-yielding, synthetic methods to modern, efficient, and versatile protocols reflects the advancements in synthetic organic chemistry. The following sections detail key synthetic transformations that have been instrumental in accessing this compound and its analogs.

Classical Approaches Revisited: The Skraup Synthesis

The Skraup synthesis, a venerable method for quinoline synthesis, has been adapted for the preparation of naphthyridines. This reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[6] Refinements to the Skraup reaction have enabled the synthesis of the parent 1,6-naphthyridine in modest yields.[6] One notable modification involves the use of 4-aminopyridine-N-oxide as the starting material, which, after the Skraup cyclization, yields 1,6-naphthyridine-N-oxide. Subsequent reduction of the N-oxide furnishes the parent 1,6-naphthyridine.[6]

Modern Synthetic Methodologies

Contemporary synthetic chemistry offers a diverse toolkit for the construction and functionalization of the 1,6-naphthyridine scaffold, providing access to a wide array of derivatives for drug discovery programs.

A common and versatile strategy involves the construction of the second ring onto a pre-existing, functionalized pyridine. This approach allows for the introduction of various substituents at specific positions. For instance, 1,6-naphthyridin-2(1H)-ones can be synthesized from 4-aminonicotinaldehyde or 4-aminonicotinonitrile.[5]

Protocol: Synthesis of a 1,6-Naphthyridin-2(1H)-one from 4-Aminonicotinonitrile [5]

-

Condensation: 4-Aminonicotinonitrile is condensed with diethyl malonate in the presence of a base, such as sodium ethoxide in ethanol.

-

Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the bicyclic 1,6-naphthyridin-2(1H)-one system, bearing an amino group at the C4 position.[5]

Acid-mediated intramolecular Friedel-Crafts reactions are a powerful tool for constructing fused heterocyclic systems. A mild and efficient route to fused polycyclic 1,6-naphthyridin-4-amines has been developed utilizing a CF3SO3H- or H2SO4-mediated Friedel-Crafts-type intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles.[7][8] In this transformation, the cyano group acts as a one-carbon synthon.[7]

Protocol: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines [7]

-

Starting Material: A 4-(arylamino)nicotinonitrile precursor is synthesized.

-

Cyclization: The precursor is treated with a strong acid, such as trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4), in a suitable solvent like dichloromethane (DCM).

-

Reaction Conditions: The reaction is typically carried out at room temperature for a period ranging from 30 minutes to 4 hours.

-

Work-up: The reaction mixture is quenched, and the product is isolated and purified, often yielding good to excellent yields of the fused polycyclic 1,6-naphthyridin-4-amine.[8]

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules. These methods allow for the late-stage functionalization of the 1,6-naphthyridine core, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. A recently developed method utilizes the one-pot difunctionalization of 1,6-naphthyridine-5,7-ditriflates.[9] These bench-stable intermediates can be sequentially reacted with various nucleophiles to introduce diversity at the C5 and C7 positions.[9]

Experimental Workflow: Diversification of the 1,6-Naphthyridine Scaffold

Caption: Workflow for the synthesis and diversification of 1,6-naphthyridines.

The Role of this compound in Medicinal Chemistry

The 1,6-naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[10] The 5-amino-1,6-naphthyridine moiety, in particular, has been identified as a key pharmacophore in the development of various therapeutic agents, most notably kinase inhibitors.

The strategic placement of the amino group at the C5 position, along with other substituents on the naphthyridine ring, allows for fine-tuning of the molecule's electronic and steric properties, leading to potent and selective inhibitors of various kinases. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, facilitating crucial interactions with the target protein's active site.

Table 1: Examples of Bioactive Molecules Incorporating the 1,6-Naphthyridine Scaffold

| Compound Class | Biological Target | Therapeutic Area |

| Fused Polycyclic 1,6-Naphthyridines | MAO-B, PDE5, BTK, Topo I | Neurology, Oncology |

| Substituted 1,6-Naphthyridines | FGFR, c-Met, SYK, CDK8/19 | Oncology, Immunology |

| Izencitinib | Pan-JAK inhibitor | Inflammatory Bowel Disease |

Conclusion: A Scaffold of Enduring Importance

From its historical roots in classical heterocyclic chemistry to its current prominence in modern drug discovery, this compound and its derivatives have proven to be a remarkably versatile and valuable class of compounds. The evolution of synthetic methodologies has provided chemists with powerful tools to access a vast chemical space around this privileged scaffold. As our understanding of the molecular basis of disease continues to grow, the 1,6-naphthyridine core, and specifically the 5-amino substituted variants, will undoubtedly continue to be a fertile ground for the discovery of new and innovative medicines.

References

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. 801. Naphthyridines. Part II. Covalent hydration, electron-deficiency, and resonance stabilisation in 1,6-naphthyridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

A Theoretical and Molecular Modeling Guide to 1,6-Naphthyridin-5-amine: A Privileged Scaffold in Drug Discovery

This in-depth technical guide provides a comprehensive overview of the theoretical and molecular modeling studies of 1,6-Naphthyridin-5-amine. This core scaffold is a key constituent of numerous biologically active compounds, making its detailed computational analysis crucial for researchers, scientists, and drug development professionals. This document will delve into the quantum chemical properties and potential protein-ligand interactions of this compound, offering a roadmap for its exploration as a pharmacophore.

Introduction: The Significance of the 1,6-Naphthyridine Core

The 1,6-naphthyridine scaffold is a prominent heterocyclic motif found in both natural products and synthetic pharmaceutical agents.[1][2] This privileged structure is a bicyclic system containing two fused pyridine rings, with the nitrogen atom positions defining its isomeric form.[3][4] Derivatives of 1,6-naphthyridine have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[5][6][7] For instance, certain derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and c-Met kinase, both of which are significant targets in oncology.[6][8][9][10] The inherent bioactivity of this scaffold underscores the importance of understanding its fundamental electronic and structural properties to guide the rational design of novel therapeutics.

This guide will focus on the parent amine, this compound, as a foundational model for theoretical analysis. We will explore its molecular geometry, electronic properties, and potential for interaction with a relevant biological target through established computational methodologies.

PART 1: Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the intrinsic properties of a molecule. Here, we will employ Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules, to determine the optimized geometry and electronic properties of this compound.

Experimental Protocol: Geometry Optimization and Electronic Property Calculation

-

Input Structure Generation: A 3D structure of this compound is constructed using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Method Selection: The calculation is performed using a DFT method, specifying the B3LYP functional and the 6-311G(d,p) basis set. This combination is widely recognized for its accuracy in describing organic molecules.[11]

-

Geometry Optimization: A geometry optimization calculation is executed to find the lowest energy conformation of the molecule.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies validates the structure.

-

Electronic Property Analysis: Following successful optimization, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Data Presentation: Calculated Molecular Properties

The following tables summarize the key structural and electronic parameters calculated for this compound. (Note: The following data is illustrative, based on typical values for such molecules, as specific experimental data for the parent amine is not available in the provided search results).

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C5-N(amine) | 1.37 Å |

| C4-C5 | 1.41 Å | |

| C5-C10 | 1.42 Å | |

| N1-C2 | 1.34 Å | |

| N6-C5 | 1.38 Å | |

| Bond Angle | C4-C5-N(amine) | 121.5° |

| N6-C5-C10 | 118.9° | |

| Dihedral Angle | C4-C5-N(amine)-H | 0.0° (planar) |

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 4.64 |

The planarity of the amine group with respect to the aromatic ring system suggests potential for extended π-conjugation, which can influence its interaction with biological targets. The HOMO-LUMO energy gap provides insight into the molecule's electronic excitation properties and reactivity.

Visualization: Computational Workflow

The following diagram illustrates the workflow for the quantum chemical calculations.

Caption: Workflow for Quantum Chemical Calculations.

PART 2: Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for understanding how a ligand might interact with the active site of a protein. Given that 1,6-naphthyridine derivatives are known inhibitors of FGFR, we will perform a hypothetical docking study of this compound with FGFR4.[6][8][10]

Experimental Protocol: Molecular Docking

-

Protein Preparation: The crystal structure of the target protein (e.g., FGFR4 kinase domain) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned.

-

Ligand Preparation: The optimized 3D structure of this compound from the quantum chemical calculations is used. Torsion angles are defined to allow for conformational flexibility during docking.

-

Binding Site Definition: The active site of the protein is defined, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to sample a large number of possible conformations and orientations of the ligand within the protein's active site.

-

Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Presentation: Predicted Binding Interactions

The following table summarizes the predicted interactions of this compound with key residues in the FGFR4 active site. (Note: This data is illustrative and based on known binding modes of similar inhibitors).[8]

Table 3: Predicted Interactions of this compound with FGFR4 Active Site Residues

| Interaction Type | Ligand Atom/Group | Protein Residue | Predicted Distance (Å) |

| Hydrogen Bond | N1 | Met524 (Hinge Region) | 2.9 |

| Hydrogen Bond | Amino Group (N-H) | Glu520 (Catalytic Loop) | 3.1 |

| Pi-Cation | Naphthyridine Ring | Lys498 | 4.5 |

| Hydrophobic | Naphthyridine Ring | Val523 | - |

These predicted interactions highlight the potential for this compound to occupy the ATP-binding pocket of FGFR4, forming key hydrogen bonds with the hinge region, a characteristic of many kinase inhibitors.

Visualization: Molecular Docking Workflow

The following diagram illustrates the workflow for the molecular docking study.

Caption: Workflow for Molecular Docking Studies.

Conclusion and Future Directions

This guide has outlined the fundamental theoretical and molecular modeling approaches for characterizing this compound. The quantum chemical calculations provide a deep understanding of its structural and electronic properties, while molecular docking simulations offer valuable insights into its potential as a kinase inhibitor. The methodologies and illustrative data presented herein serve as a robust starting point for further investigation into this important scaffold.

Future work should focus on synthesizing this compound and its derivatives to experimentally validate the computational predictions. Spectroscopic analysis can confirm the calculated structural and electronic properties, while in vitro assays can determine the actual inhibitory activity against kinases like FGFR. The synergy between these computational and experimental approaches is paramount for the successful development of novel therapeutics based on the 1,6-naphthyridine core.

References

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors | MDPI [mdpi.com]

- 8. Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to 1,6-Naphthyridin-5-amine in Drug Discovery

Abstract

In the landscape of medicinal chemistry, certain molecular frameworks, termed "privileged scaffolds," demonstrate a remarkable capacity to bind to a multitude of biological targets with high affinity. This guide provides an in-depth technical exploration of one such scaffold: 1,6-naphthyridin-5-amine. We will dissect the synthetic strategies that grant access to this versatile core, analyze its critical physicochemical properties, and explore its extensive applications in modern drug development, particularly in the realm of kinase inhibition. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage the power of the this compound scaffold in the quest for novel therapeutics.

The Privileged Scaffold Concept: A Foundation for Efficiency in Drug Discovery

The term "privileged scaffold" was introduced to describe molecular architectures that are capable of serving as ligands for diverse biological targets.[1] These structures are not merely passive frameworks but possess inherent properties that favor interactions with proteins, such as specific hydrogen bonding patterns, hydrophobic surfaces, and a three-dimensional shape that can be readily adapted to various binding pockets. The strategic use of privileged scaffolds accelerates the drug discovery process by providing a validated starting point for the design of compound libraries with a higher probability of identifying "hits."

Characteristics of a privileged scaffold typically include:

-

Synthetic Accessibility: The core structure can be synthesized efficiently and is amenable to a wide range of chemical modifications.

-

Physicochemical Properties: Favorable absorption, distribution, metabolism, and excretion (ADME) properties are often associated with the scaffold.

-

Binding Versatility: The scaffold can present functional groups in a spatially diverse manner, allowing for interaction with multiple receptor types.

The 1,6-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, has emerged as a prominent privileged scaffold, with its derivatives showing a wide array of biological activities.[2] This guide will focus specifically on the this compound isomer, a key pharmacophore in numerous potent and selective inhibitors of critical disease targets.

Synthesis of the this compound Core and Its Derivatives

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The this compound core can be constructed through several synthetic routes, with the choice of method often depending on the desired substitution pattern.

Construction of the Core via Friedländer-type Condensation

A common strategy for the synthesis of naphthyridines is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[3] For the synthesis of 1,6-naphthyridin-5-amines, a substituted 4-aminonicotinaldehyde or a related precursor can be employed.[4]

A Versatile Route to Highly Substituted 5-Amino-1,6-Naphthyridines via Ditriflate Intermediates

A particularly powerful and flexible method for generating a diverse range of substituted 1,6-naphthyridin-5-amines involves the use of a 1,6-naphthyridine-5,7-ditriflate intermediate.[5] This approach allows for the sequential and regioselective introduction of various substituents at the C5 and C7 positions.

The general strategy begins with the synthesis of a 1,6-naphthyridine-5,7-dione, which can be prepared via a tandem nitrile hydration/cyclization of a 2-cyanoalkyl nicotinic ester.[5] The dione is then converted to the highly reactive 1,6-naphthyridine-5,7-ditriflate.

Caption: Synthesis of the key 1,6-naphthyridine-5,7-ditriflate intermediate.

The reactivity of the two triflate groups is differentiated, allowing for selective substitution. The C5-triflate is more susceptible to nucleophilic aromatic substitution (SNAr) by amines, providing the desired 5-amino-7-triflyl-1,6-naphthyridine intermediate.[5]

Caption: Stepwise functionalization of the 1,6-naphthyridine scaffold.

The remaining triflate at the C7 position can then be further functionalized using a variety of cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig amination, to introduce a wide range of substituents.[5]

Experimental Protocol: Synthesis of a 5-Amino-7-aryl-1,6-naphthyridine Derivative

The following is a representative protocol for the synthesis of a 5-amino-7-aryl-1,6-naphthyridine derivative, adapted from the ditriflate methodology.[5]

Step 1: Synthesis of the 1,6-Naphthyridine-5,7-dione

A detailed protocol for the synthesis of the 1,6-naphthyridine-5,7-dione precursor is described in the literature.[5] This typically involves the reaction of a 2-cyanoalkyl nicotinic ester under conditions that promote nitrile hydration and subsequent cyclization.

Step 2: One-Pot Ditriflation and C5-Amination

-

To a solution of the 1,6-naphthyridine-5,7-dione (1.0 eq) in an anhydrous solvent such as dichloromethane, add N-phenyl-bis(trifluoromethanesulfonimide) (2.2 eq) and a non-nucleophilic base like triethylamine (2.5 eq).

-

Stir the reaction mixture at room temperature until the formation of the ditriflate is complete (monitor by TLC or LC-MS).

-

Add the desired primary or secondary amine (1.5 eq) to the reaction mixture.

-

Continue stirring at room temperature until the selective substitution at the C5 position is complete.

-

Work-up the reaction by washing with aqueous sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 5-amino-7-triflyl-1,6-naphthyridine intermediate.

Step 3: C7-Arylation via Suzuki Coupling

-

To a reaction vial, add the 5-amino-7-triflyl-1,6-naphthyridine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like potassium carbonate (2.0 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the final 5-amino-7-aryl-1,6-naphthyridine.

Physicochemical Properties: The Key to a Privileged Status

The utility of the this compound scaffold is deeply rooted in its favorable physicochemical properties. The amine group at the C5 position is a key feature, as it can act as a hydrogen bond donor and can be protonated at physiological pH, influencing solubility and target engagement.[6] The basicity of the amine can be modulated by the electronic nature of substituents on the naphthyridine ring system.[7]

The nitrogen atoms within the bicyclic core act as hydrogen bond acceptors, further contributing to the scaffold's ability to interact with biological macromolecules. The relatively planar nature of the aromatic system provides a rigid core from which substituents can be projected into specific regions of a protein's binding site.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold has proven to be a highly effective template for the design of inhibitors of various protein kinases, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

Cyclin-Dependent Kinase 5 (CDK5) Inhibitors

Aberrant CDK5 activity has been implicated in a range of diseases, including neurodegenerative disorders and kidney diseases.[5] A series of substituted 1,6-naphthyridines have been developed as potent CDK5 inhibitors.[8] The 5-amino group often serves as a key anchoring point within the ATP-binding site of the kinase.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility.[9] Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers. The 1,6-naphthyridine scaffold has been successfully employed to develop potent and selective c-Met inhibitors.[10][11]

The binding of HGF to c-Met triggers a downstream signaling cascade involving key pathways such as RAS/MAPK, PI3K/AKT, and STAT.[12][13][14]

Caption: Inhibition of the c-Met signaling pathway by a this compound-based inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable SAR data. For instance, in the context of c-Met inhibition, it has been shown that:

-

The 5-amino group is often crucial for binding to the hinge region of the kinase domain.

-

Substituents at the C7 position can be varied to enhance potency and selectivity, as well as to modulate physicochemical properties.

-

Modifications at other positions on the naphthyridine ring can be used to fine-tune the overall profile of the inhibitor.

The following table summarizes representative SAR data for a series of this compound derivatives as c-Met inhibitors.

| Compound | R Group at C7 | c-Met IC₅₀ (nM) |

| 1 | Phenyl | 50 |

| 2 | 4-Fluorophenyl | 25 |

| 3 | 3-Pyridyl | 15 |

| 4 | 4-(Morpholin-4-yl)phenyl | 5 |

Data is hypothetical and for illustrative purposes.

Conclusion and Future Outlook

The this compound scaffold has firmly established itself as a privileged structure in modern medicinal chemistry. Its synthetic tractability, favorable physicochemical properties, and proven ability to yield potent and selective inhibitors of a range of important biological targets, particularly protein kinases, underscore its value to the drug discovery community. The continued exploration of the chemical space around this versatile core, guided by a deep understanding of its SAR, will undoubtedly lead to the development of novel and effective therapies for a host of human diseases. The detailed synthetic and biological insights provided in this guide are intended to empower researchers to fully exploit the potential of this remarkable scaffold.

References

- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 8. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Landscape of 1,6-Naphthyridin-5-amine: A Technical Guide to Putative Biological Targets

For researchers, scientists, and drug development professionals, the quest for novel molecular entities with therapeutic potential is a continuous endeavor. The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1][2][3][4] This in-depth technical guide focuses on the core of this promising chemical entity: 1,6-Naphthyridin-5-amine and its potential biological targets. By synthesizing data from extensive research on related compounds, we will explore the most probable protein families this molecule may interact with and provide a roadmap for its target identification and validation.

The 1,6-Naphthyridine Scaffold: A Foundation for Diverse Bioactivity

The 1,6-naphthyridine core, a bicyclic heteroaromatic system, offers a unique three-dimensional arrangement of nitrogen atoms and hydrogen bond donors/acceptors. This structural feature allows for versatile interactions with various biological macromolecules, making it a fertile ground for the development of targeted therapeutics.[2][3][4] While direct studies on the unsubstituted this compound (CAS 55570-60-0) are limited, extensive research on its derivatives provides a strong predictive foundation for its potential biological targets.[5]

Primary Putative Biological Targets

Based on the bioactivity of structurally related 1,6-naphthyridine derivatives, we can hypothesize several key classes of proteins as potential targets for this compound.

Protein Kinases: Modulators of Cellular Signaling

A significant body of evidence points towards the 1,6-naphthyridine scaffold as a potent kinase inhibitor.[1][6] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.

-

Cyclin-Dependent Kinase 5 (CDK5): Substituted 1,6-naphthyridines have been identified as inhibitors of CDK5, a kinase implicated in neurodegenerative diseases and kidney diseases.[7]

-

c-Met Kinase: Derivatives of 1H-imidazo[4,5-h][8][9]naphthyridin-2(3H)-one have shown inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in tumor metastasis and growth.[1][10] A series of 1,6-naphthyridinone-based compounds have also been developed as MET kinase inhibitors.[6]

-

Fibroblast Growth Factor Receptor 1 (FGFR-1): 3-Aryl-1,6-naphthyridine-2,7-diamines have demonstrated potent and selective inhibition of the FGF receptor-1 tyrosine kinase, a key player in angiogenesis and tumor development.[11]

-

Spleen Tyrosine Kinase (Syk): Certain 1,6-naphthyridine derivatives have been patented as inhibitors of Syk kinase, which is involved in allergic and inflammatory responses.[12]

The amino group at the 5-position of this compound could serve as a crucial interaction point within the ATP-binding pocket of these kinases, making this entire class of enzymes a high-priority for investigation.

Poly (ADP-ribose) Polymerases (PARPs): Guardians of Genomic Integrity

PARP enzymes, particularly PARP-1, are central to DNA repair pathways. Inhibiting PARP in cancer cells with specific DNA repair defects (like BRCA mutations) can lead to synthetic lethality, a powerful anti-cancer strategy.[13][14][15] While many reported PARP inhibitors are based on the 1,5- and 1,8-naphthyridine scaffolds, the structural similarities suggest that 1,6-naphthyridine derivatives should also be investigated for this activity.[13][14][16] For instance, a potent and selective PARP-1 inhibitor, AZD5305, is a derivative of 1,5-naphthyridinone.[13][14]

Other Potential Targets of Interest

The versatility of the naphthyridine scaffold extends beyond kinases and PARPs.

-

Topoisomerases: Dibenzo[c,h][8][9]naphthyridin-6-one derivatives have shown potent activity targeting Topoisomerase I (TOP1), an enzyme essential for DNA replication and transcription.[17]

-

Antimicrobial Targets: Various 1,6-naphthyridine derivatives have demonstrated antimicrobial activity, suggesting potential interactions with essential bacterial or fungal proteins.[18][19]

-

Adenosine Receptors: A benzo[c][8][13]naphthyridin-6(5H)-one derivative has shown affinity for human adenosine receptors A1 and A2A, indicating a potential role in modulating GPCR signaling.[16]

A Practical Guide to Target Identification and Validation

Identifying the specific biological targets of this compound requires a multi-pronged approach, combining computational prediction with robust experimental validation.

In Silico Target Prediction: The First Step

Bioinformatics and computational chemistry offer a rapid and cost-effective way to generate initial hypotheses about a small molecule's targets.[20][21][22][23]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential interactions.[21][22]

-

Pharmacophore Modeling: By identifying the essential 3D arrangement of functional groups responsible for a biological activity, pharmacophore models can be used to screen large databases for potential targets.

-

Target Prediction Servers: Web-based tools like SwissTargetPrediction can predict potential targets based on the 2D structure of a small molecule by comparing it to a library of known active compounds.

Caption: Workflow for in silico prediction of biological targets.

Experimental Target Identification: The Gold Standard

While computational methods are powerful, experimental validation is crucial to confirm direct interactions between a small molecule and its protein target(s). Chemoproteomics provides a suite of techniques for this purpose.[24]

These methods utilize a modified version of the small molecule to "pull down" its binding partners from a complex biological sample.[25]

-

Affinity Chromatography: The small molecule is immobilized on a solid support (e.g., beads) and incubated with a cell lysate. Proteins that bind to the molecule are retained and can be identified by mass spectrometry.[9]

-

Biotin-Tagged Probes: A biotin tag is attached to the small molecule. After incubation with a lysate, the biotinylated probe and its bound proteins are captured using streptavidin-coated beads.[25]

These approaches identify targets without the need to chemically modify the small molecule, which can sometimes alter its binding properties.[25]

-

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis. The stabilized protein can then be detected by western blotting or mass spectrometry.[9][25]

Table 1: Comparison of Experimental Target Identification Methods

| Method | Principle | Advantages | Disadvantages |

| Affinity Chromatography | Immobilized ligand captures binding proteins. | High specificity, can identify low-affinity binders. | Immobilization can interfere with binding, non-specific binding can occur. |

| Biotin-Tagged Probes | Biotinylated ligand captures binding proteins. | Strong biotin-streptavidin interaction, versatile. | Synthesis of tagged probe required, tag may alter binding. |

| DARTS | Ligand binding protects the target protein from proteolysis. | No chemical modification of the ligand needed, applicable to various sample types. | May not work for all protein-ligand interactions, requires specific antibodies or mass spectrometry for detection. |

Target Validation: Confirming Biological Relevance

Once a putative target is identified, further experiments are necessary to confirm that the interaction is responsible for the observed biological effect.

-

Enzyme Inhibition Assays: For kinase or PARP targets, in vitro assays can determine the IC50 value of this compound, quantifying its inhibitory potency.

-

Surface Plasmon Resonance (SPR): This biophysical technique measures the binding affinity and kinetics of the interaction between the small molecule and the purified target protein in real-time.

-

Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target in a cellular context.

-

Pathway Analysis: If a target is part of a known signaling pathway, downstream effects of target inhibition can be measured (e.g., by western blotting for phosphorylated proteins).

Caption: Experimental workflow for target identification and validation.

Conclusion and Future Directions

The 1,6-naphthyridine scaffold, and specifically this compound, represents a promising starting point for the development of novel therapeutics. The strong evidence for the inhibition of protein kinases and PARPs by related compounds provides a clear direction for initial investigations. By employing a systematic approach that combines in silico prediction with robust experimental target identification and validation methodologies, the full therapeutic potential of this intriguing molecule can be unlocked. Future research should focus on synthesizing a focused library of derivatives based on the this compound core to explore the structure-activity relationships for the identified targets and optimize for potency, selectivity, and pharmacokinetic properties.

References

- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction | springerprofessional.de [springerprofessional.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US20080114024A1 - 1,6 naphthyridines useful as inhibitors of syk kinase - Google Patents [patents.google.com]

- 13. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. | Semantic Scholar [semanticscholar.org]

- 14. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. 5-(2-aminoethyl)dibenzo[c,h][1,6]naphthyridin-6-ones: variation of n-alkyl substituents modulates sensitivity to efflux transporters associated with multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | The role and application of bioinformatics techniques and tools in drug discovery [frontiersin.org]

- 21. excelra.com [excelra.com]

- 22. researchgate.net [researchgate.net]

- 23. techtarget.com [techtarget.com]

- 24. Chemoproteomics - Wikipedia [en.wikipedia.org]

- 25. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The 1,6-Naphthyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The 1,6-naphthyridine motif, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged from the broader class of diazanaphthalenes as a scaffold of significant interest in medicinal chemistry.[1] Its unique electronic properties and rigid, planar structure provide an excellent platform for the development of highly specific and potent therapeutic agents.[2] Naturally occurring 1,6-naphthyridine derivatives, such as the marine alkaloid aaptamine, have demonstrated notable cytotoxic effects, inspiring further exploration of this chemical space.[3] The burgeoning interest in synthetic 1,6-naphthyridine derivatives stems from their diverse and potent pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.[2][4] This guide provides a comprehensive overview of the 1,6-naphthyridine core, from its synthesis to its multifaceted applications in drug discovery, with a focus on the underlying mechanisms of action and structure-activity relationships.

Synthetic Strategies: Building the 1,6-Naphthyridine Core

The construction of the 1,6-naphthyridine skeleton can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern multicomponent approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

One-Pot Multicomponent Reactions: An Efficient Approach

One-pot multicomponent reactions (MCRs) have gained prominence for their efficiency and atom economy in generating molecular diversity.[5] A notable example involves the reaction of an aromatic aldehyde, two equivalents of malononitrile, and an amine in the presence of a catalyst.[5][6] This approach allows for the rapid assembly of highly substituted 1,6-naphthyridine derivatives in good yields.[6]

Experimental Protocol: One-Pot Synthesis of a Substituted 1,6-Naphthyridine Derivative

This protocol is a representative example of a one-pot synthesis of a 1,6-naphthyridine derivative.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

-

Malononitrile (2 mmol)

-

1-Naphthylamine (1 mmol)

-

Recyclable catalyst (e.g., SiO2/Fe3O4@MWCNTs) (0.02 g)[6]

-

Ethanol or water (solvent)

Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), malononitrile (2 mmol), 1-naphthylamine (1 mmol), and the catalyst (0.02 g) is prepared in a suitable solvent (e.g., ethanol or water).[6][7]

-

The reaction mixture is stirred at ambient temperature or under reflux for a period of 4-6 hours.[7]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with cold water, and then with ethanol.[5]

-

The catalyst can be recovered from the filtrate using an external magnet.[6]

-

The crude product is purified by recrystallization from a suitable solvent (e.g., hot ethanol) to yield the pure 1,6-naphthyridine derivative.[5]

Friedländer Annulation: A Classic Route to Fused Systems

The Friedländer synthesis is a classical and versatile method for constructing quinoline and naphthyridine ring systems.[8] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration.[8] For the synthesis of 1,6-naphthyridines, a suitably substituted aminopyridine derivative serves as the starting material.

Workflow for Friedländer Annulation

Caption: Generalized workflow of the Friedländer annulation for 1,6-naphthyridine synthesis.

Medicinal Chemistry Applications of the 1,6-Naphthyridine Core

The rigid framework and hydrogen bonding capabilities of the 1,6-naphthyridine core make it a privileged scaffold for targeting a diverse array of biological targets.

Anticancer Activity: A Multifaceted Approach

1,6-Naphthyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[2]

Many 1,6-naphthyridine-based compounds have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.

-

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition: Aberrant FGFR4 signaling is implicated in the development of several cancers, including colorectal cancer.[9] Novel 1,6-naphthyridine-2-one derivatives have been designed as potent and selective FGFR4 inhibitors.[9] These compounds have been shown to disrupt the phosphorylation of FGFR4 and its downstream signaling proteins.[9]

Caption: Inhibition of the FGFR4 signaling pathway by 1,6-naphthyridine derivatives.

-

AXL Receptor Tyrosine Kinase Inhibition: The AXL receptor tyrosine kinase is another important target in cancer therapy, with its overexpression linked to poor prognosis and drug resistance.[10] 1,6-Naphthyridinone derivatives have been developed as selective type II AXL inhibitors, demonstrating potent antitumor efficacy.[10]

Caption: Inhibition of the AXL receptor signaling pathway by 1,6-naphthyridine derivatives.[11]

-

c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a target for cancer therapy. A class of 1H-imidazo[4,5-h][6][9]naphthyridin-2(3H)-ones has been identified as novel c-Met kinase inhibitors.[12] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the tricyclic core are crucial for potent c-Met inhibition.[2]

Caption: Inhibition of the c-Met signaling pathway by 1,6-naphthyridine derivatives.[9]

Beyond kinase inhibition, 1,6-naphthyridine derivatives have shown anticancer activity through other mechanisms, such as targeting Hsp90.[13]

| Compound/Derivative Class | Target/Mechanism | Cancer Cell Lines | IC50 Values | Reference(s) |

| Naphthyridine Derivatives | Cytotoxicity | HeLa, HL-60, PC-3 | 0.1 - 172.8 µM | [14] |